![molecular formula C16H20N2O4S B2599319 Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate CAS No. 517903-83-2](/img/structure/B2599319.png)
Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate
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Description
Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. EHT 1864 is a member of the thiazole family of compounds and has been found to inhibit the activity of Rho GTPases, a family of proteins that play a critical role in cell signaling and regulation.
Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate and its derivatives have been explored for their synthesis and chemical reactivity. A study by Mohamed (2014) detailed a convenient synthesis process for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's versatility in organic synthesis. This synthesis involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, highlighting the compound's potential as a building block for various chemical reactions (Mohamed, 2014).
Antimicrobial Activities
The antimicrobial properties of thiazole derivatives have been studied extensively. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, assessing their in vitro antimicrobial activity against bacterial and fungal isolates. The study found that certain synthesized derivatives exhibit antimicrobial properties, suggesting potential applications in combating microbial infections (Wardkhan, Youssef, Hamed, & Ouf, 2008). Another study by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole-derived Schiff base ligands also revealed moderate antimicrobial activity against certain bacteria and fungi, further supporting the potential use of these compounds in antimicrobial applications (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Catalytic Applications
A fascinating application of thiazole derivatives is found in catalysis. Ghorbanloo and Maleki Alamooti (2017) reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material's ability to be easily recovered and reused without significant loss of activity highlights its potential as a sustainable catalyst in chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Enzyme Inhibition
Additionally, thiazole derivatives have shown promise in enzyme inhibition studies, offering potential therapeutic applications. Babar et al. (2017) synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and evaluated their α-glucosidase and β-glucosidase inhibition activities. This study identified compounds with significant inhibitory activities, suggesting their potential use in managing diseases related to enzyme dysfunction (Babar et al., 2017).
properties
IUPAC Name |
ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-22-15(20)10-13-11-23-16(18(13)8-9-19)17-12-4-6-14(21-2)7-5-12/h4-7,11,19H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVHPBZVAQZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate |
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